molecular formula C12H15NO B8648471 2-(4-Methoxyphenyl)-3-methylbutyronitrile

2-(4-Methoxyphenyl)-3-methylbutyronitrile

Cat. No. B8648471
M. Wt: 189.25 g/mol
InChI Key: CNBUXJALZYSKQJ-UHFFFAOYSA-N
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Patent
US04377531

Procedure details

To a stirred suspension of sodium hydroxide pels (320.0 g; 8.0 mol) in isopropyl bromide (492.0 g; 4.0 mol) is added 4-methoxyphenylacetonitrile (294.3 g; 2.0 mol) over a 30-minute period at a temperature of 50°-55° C. Following this addition the reaction mixture is stirred at reflux (68°-74° C.) for 4 hours. It is then cooled to 50° C. and water (498 ml) is added. The mixture is subsequently stirred for 15 minutes with cooling. The aqueous and organic phases are then separated and the excess isopropyl bromide is removed from the organic phase by distillation. The resulting product (367.88 g of 2-(4-methoxyphenyl)-3-methylbutyronitrile) is 96.9% pure and corresponds to a real yield of 99.1%. The results of this experiment are included in Table Ia under No. 7.
[Compound]
Name
sodium hydroxide pels
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
492 g
Type
reactant
Reaction Step One
Quantity
294.3 g
Type
reactant
Reaction Step Two
Name
Quantity
498 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](Br)([CH3:3])[CH3:2].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]#[N:15])=[CH:9][CH:8]=1>O>[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([CH:1]([CH3:3])[CH3:2])[C:14]#[N:15])=[CH:9][CH:8]=1

Inputs

Step One
Name
sodium hydroxide pels
Quantity
320 g
Type
reactant
Smiles
Name
Quantity
492 g
Type
reactant
Smiles
C(C)(C)Br
Step Two
Name
Quantity
294.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC#N
Step Three
Name
Quantity
498 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
this addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (68°-74° C.) for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
The mixture is subsequently stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The aqueous and organic phases are then separated
CUSTOM
Type
CUSTOM
Details
the excess isopropyl bromide is removed from the organic phase by distillation
CUSTOM
Type
CUSTOM
Details
The results of this experiment

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C(C#N)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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